Lipophilicity Advantage Over Naphthalene Analog
The computed LogP of 1H-naphtho[2,3-f]isoindole-1,3(2H)-dione (3.205) exceeds that of its direct naphthalene analog benzo[f]isoindole-1,3-dione (2.052) by 1.15 log units [1][2]. This magnitude of difference is significant in medicinal chemistry, where a ΔLogP of 1.0 typically corresponds to a ~10-fold increase in octanol-water partitioning and substantially altered pharmacokinetic behavior. The higher lipophilicity arises from the additional fused benzene ring of the anthracene core and cannot be emulated by naphthalene-based scaffolds without introducing extraneous substituents that would alter molecular topology.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 3.205 (1H-naphtho[2,3-f]isoindole-1,3(2H)-dione, CAS 6705-69-7) |
| Comparator Or Baseline | LogP = 2.052 (benzo[f]isoindole-1,3-dione, CAS 4379-54-8) |
| Quantified Difference | ΔLogP = +1.15 (target more lipophilic by ~1.15 log units) |
| Conditions | Computed LogP values from authoritative chemical databases (Molbase/Chemsrc) |
Why This Matters
Procurement of the correct anthracene scaffold is essential when lipophilicity governs target engagement, passive membrane permeability, or organic-phase solubility in multi-step syntheses.
- [1] Molbase. 蒽-2,3-甲酰亚胺 (CAS 6705-69-7). LogP 3.20540. https://m.molbase.cn (accessed 2026-05-06). View Source
- [2] Molbase. Benzo[f]isoindole-1,3-dione (CAS 4379-54-8). LogP 2.0522. https://qiye.molbase.cn (accessed 2026-05-06). View Source
